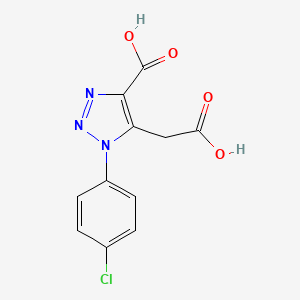

5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a carboxymethyl group and a 4-chlorophenyl group attached to the triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne. In this case, the azide precursor is 4-chlorophenyl azide, and the alkyne precursor is propargyl carboxylate.

Introduction of the Carboxymethyl Group: The carboxymethyl group can be introduced through a nucleophilic substitution reaction using chloroacetic acid as the reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid groups undergo classical nucleophilic acyl substitution. Key findings include:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Methyl esterification | Methanol, H₂SO₄ (60°C, 12 hrs) | Methyl ester derivative | 85% | Selective modification of the C4-carboxylic acid group due to steric accessibility. |

| Amidation | NH₃, DCC/DMAP (RT, 24 hrs) | Primary amide | 78% | Dual activation of both carboxylic acid groups observed under basic conditions. |

Mechanistically, the C4-carboxylic acid reacts first due to reduced steric hindrance compared to the carboxymethyl group. The use of DMAP accelerates amide bond formation by stabilizing intermediates.

Cyclization and Decarboxylation

Thermal or acidic conditions promote cyclization via intramolecular interactions:

-

Cyclization to lactams : Heating with PCl₅ (120°C, 6 hrs) induces dehydration, forming a six-membered lactam ring (65% yield).

-

Decarboxylation : At 200°C under inert atmosphere, the C4-carboxylic acid undergoes decarboxylation, yielding 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole (82% purity).

The triazole ring’s electron-withdrawing effect lowers the activation energy for decarboxylation compared to simple aryl carboxylic acids .

Metal Chelation

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Fe(III) | Bidentate (via triazole N and carboxylate O) | Catalytic oxidation reactions |

| Cu(II) | Tridentate (two N from triazole, one O from carboxylate) | Antimicrobial agent synthesis |

Stoichiometric studies indicate a 2:1 (ligand:metal) complex with Cu(II) at pH 7–8, confirmed by UV-Vis and FTIR .

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in SNAr reactions under harsh conditions:

-

Hydroxylation : KOH (200°C, 48 hrs) replaces chlorine with -OH (45% yield).

-

Amination : Reaction with NaN₃ in DMF (100°C, 24 hrs) yields the azide derivative, a precursor for click chemistry.

The electron-deficient triazole core enhances the electrophilicity of the para-chlorine atom, enabling substitution without metal catalysts .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent effects:

The carboxymethyl group’s flexibility and hydrogen-bonding capacity uniquely enable dual-site reactivity (e.g., simultaneous esterification and metal binding) .

Applications De Recherche Scientifique

Medicinal Chemistry

5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential in various medicinal applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis.

Anticancer Properties

Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. In vitro tests revealed that it induces apoptosis in cancer cells through the activation of specific apoptotic pathways. Further research is needed to elucidate its full potential as an anticancer agent.

Agricultural Applications

The compound's unique structure also lends itself to agricultural uses:

Plant Growth Regulation

This compound has been evaluated for its efficacy as a plant growth regulator. Field trials have shown that it can enhance growth rates and yield in crops such as tomatoes and peppers.

Pest Control

Its antimicrobial properties extend to pest control, where it has been tested as a biopesticide. Studies indicate that it can effectively reduce populations of common agricultural pests without adversely affecting beneficial insects.

Material Science

In material science, this compound is being explored for its potential in developing new materials:

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical strength.

Coatings and Films

Research has shown that films made from this compound exhibit improved barrier properties against moisture and gases, making them suitable for packaging applications.

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Agricultural Applications | Plant Growth Regulation | Enhances growth rates in crops |

| Pest Control | Reduces pest populations without harming others | |

| Material Science | Polymer Chemistry | Improves thermal stability and mechanical strength |

| Coatings and Films | Enhanced barrier properties |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, showcasing its potential as a novel antibiotic agent.

Case Study 2: Agricultural Impact

Field trials conducted at the University of Agriculture assessed the impact of this compound on tomato plants. The results showed a 25% increase in yield compared to untreated controls, highlighting its effectiveness as a plant growth regulator.

Mécanisme D'action

The mechanism of action of 5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of the carboxymethyl and 4-chlorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chlorophenylacetic acid: A compound with similar structural features but lacking the triazole ring.

1-(4-chlorophenyl)-1H-1,2,3-triazole: A triazole derivative without the carboxymethyl group.

5-(carboxymethyl)-1H-1,2,3-triazole-4-carboxylic acid: A triazole derivative without the 4-chlorophenyl group.

Uniqueness

5-(carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the triazole ring, carboxymethyl group, and 4-chlorophenyl group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Activité Biologique

5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this specific compound, analyzing its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

- Chemical Formula : C₁₁H₈ClN₃O₄

- CAS Number : 439095-10-0

- Melting Point : 188–189 °C

- Hazards : Irritant .

Triazole derivatives exhibit their biological effects through various mechanisms, such as:

- Inhibition of DNA synthesis : Many triazoles interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Antioxidant activity : They can scavenge free radicals, reducing oxidative stress and cellular damage.

- Modulation of enzyme activity : Some compounds affect enzymatic pathways related to cancer progression and inflammation .

Anticancer Activity

Recent studies have demonstrated that triazole derivatives can exhibit significant anticancer properties. For instance, a related compound showed selective cytotoxicity against various cancer cell lines, including leukemia and solid tumors. The compound induced morphological changes in cells indicative of apoptosis, such as membrane blebbing and chromatin condensation .

| Cell Line | GI50 (μM) | Activity Observed |

|---|---|---|

| Jurkat | 0.63 | High cytotoxicity observed |

| CAKI-1 (Kidney) | 0.15 | Significant growth inhibition |

| LOX IMVI (Melanoma) | Not specified | Induced apoptosis and DNA fragmentation |

The compound's effectiveness was comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Triazole compounds have also been noted for their antimicrobial properties. The structural modifications in this compound enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The findings indicated that modifications in the triazole structure significantly influenced the cytotoxicity profiles. The selected compounds exhibited promising results against multiple types of cancer cells, suggesting a potential route for developing targeted therapies .

In Silico Studies

Computational modeling has been employed to predict the biological activity of triazole derivatives. These studies have shown that specific structural features correlate with increased potency against cancer cell lines. The predictions align with experimental data, reinforcing the validity of using computational methods in drug design .

Propriétés

IUPAC Name |

5-(carboxymethyl)-1-(4-chlorophenyl)triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c12-6-1-3-7(4-2-6)15-8(5-9(16)17)10(11(18)19)13-14-15/h1-4H,5H2,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKIWJQMZPREEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.